molecular formula C14H21BrN4O2 B2703457 4-[(5-bromopyrimidin-2-yl)oxy]-N-tert-butylpiperidine-1-carboxamide CAS No. 2380088-97-9

4-[(5-bromopyrimidin-2-yl)oxy]-N-tert-butylpiperidine-1-carboxamide

Cat. No.: B2703457
CAS No.: 2380088-97-9
M. Wt: 357.252
InChI Key: IMVZIXSVYBWVGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5-bromopyrimidin-2-yl)oxy]-N-tert-butylpiperidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a piperidine ring substituted with a bromopyrimidine moiety and a tert-butylcarboxamide group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-bromopyrimidin-2-yl)oxy]-N-tert-butylpiperidine-1-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromopyrimidine and tert-butyl 4-hydroxypiperidine-1-carboxylate.

    Nucleophilic Substitution: The hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate undergoes nucleophilic substitution with 5-bromopyrimidine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

    Purification: The crude product is purified using column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and reduce costs. This includes the use of continuous flow reactors, automated purification systems, and scalable reaction protocols to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(5-bromopyrimidin-2-yl)oxy]-N-tert-butylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the piperidine ring or other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or cesium carbonate in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with modified functional groups.

Scientific Research Applications

4-[(5-bromopyrimidin-2-yl)oxy]-N-tert-butylpiperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and cardiovascular diseases.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(5-bromopyrimidin-2-yl)oxy]-N-tert-butylpiperidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and altering their activity. The bromopyrimidine moiety can interact with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their function.

Comparison with Similar Compounds

Similar Compounds

    Macitentan: An endothelin receptor antagonist with a similar pyrimidine structure.

    Bosentan: Another endothelin receptor antagonist with structural similarities.

    Ambrisentan: A selective endothelin receptor antagonist with a related chemical structure.

Uniqueness

4-[(5-bromopyrimidin-2-yl)oxy]-N-tert-butylpiperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-(5-bromopyrimidin-2-yl)oxy-N-tert-butylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN4O2/c1-14(2,3)18-13(20)19-6-4-11(5-7-19)21-12-16-8-10(15)9-17-12/h8-9,11H,4-7H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVZIXSVYBWVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.